4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Brand Name: Vulcanchem
CAS No.: 156732-12-6
VCID: VC20748353
InChI: InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C₂₅H₂₄N₂O
Molecular Weight: 368.5 g/mol

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

CAS No.: 156732-12-6

Cat. No.: VC20748353

Molecular Formula: C₂₅H₂₄N₂O

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile - 156732-12-6

CAS No. 156732-12-6
Molecular Formula C₂₅H₂₄N₂O
Molecular Weight 368.5 g/mol
IUPAC Name (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
Standard InChI InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
Standard InChI Key MYTIELGBBUTMMA-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Chemical Identity and Basic Characteristics

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, identified by the CAS registry number 156732-12-6, is an organic compound with the molecular formula C₂₅H₂₄N₂O . The compound features a pentanonitrile backbone with multiple functional groups including a ketone (oxo) group, a dibenzylamino substituent, and a phenyl group . The "4S" designation in its name indicates a specific stereochemistry at the 4-position carbon atom, which is a chiral center with an S-configuration .

This compound represents a fascinating intersection of several chemical functionalities. Its structure incorporates both amine and nitrile groups, creating a molecule with interesting reactivity patterns. The presence of three aromatic rings (two from the dibenzylamino group and one from the phenyl substituent) contributes to its relatively high molecular weight of 368.5 g/mol and influences its physical properties .

Structural Features and Molecular Properties

Structural Components

The molecule contains several key structural features that define its chemical identity:

  • A pentanonitrile backbone (five-carbon chain with a terminal nitrile group)

  • A ketone (oxo) group at the 3-position

  • A dibenzylamino substituent at the 4-position with S-stereochemistry

  • A phenyl group at the 5-position

  • Three aromatic rings in total (two benzyl groups and one phenyl group)

The structure can be represented in various ways, including condensed IUPAC notation and through specialized chemical descriptors. PubChem provides the SMILES notation as C1=CC=C(C=C1)CC@@HN(CC2=CC=CC=C2)CC3=CC=CC=C3, which encodes the complete structural information including stereochemistry .

Physicochemical Properties

Based on the available data, the compound exhibits the following properties:

PropertyValueSource
Molecular Weight368.5 g/mol
Exact Mass368.188863393 Da
XLogP3-AA4.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count9
StateSolid (inferred)
SolubilityLikely soluble in organic solvents due to XLogP3 value

The XLogP3-AA value of 4.9 suggests this compound has high lipophilicity (fat solubility) and limited water solubility . With no hydrogen bond donors and three hydrogen bond acceptors, its intermolecular interaction profile favors interactions with hydrogen bond donors in its environment. The nine rotatable bonds indicate considerable conformational flexibility, which may be relevant to its reactivity or potential binding characteristics in biochemical contexts .

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